Chemical Scaffold Differentiation: Tetrahydroimidazo[1,2-c]pyrimidine Core Versus Clinical Candidate Pyrimidinones
Lp-PLA2-IN-16 possesses a tetrahydroimidazo[1,2-c]pyrimidine core scaffold, which is structurally distinct from the pyrimidinone scaffold common to the extensively studied clinical candidates darapladib and rilapladib [1]. This scaffold divergence represents a different chemical space, which may confer distinct physicochemical properties and target binding characteristics not shared by the pyrimidinone class. However, no quantitative IC50 data for Lp-PLA2-IN-16 against recombinant human Lp-PLA2 has been disclosed in the source patent WO2016012917A1, preventing direct potency comparison with darapladib (IC50 = 0.25 nM) or rilapladib (IC50 = 230 pM) .
| Evidence Dimension | Chemical scaffold classification |
|---|---|
| Target Compound Data | Tetrahydroimidazo[1,2-c]pyrimidine core |
| Comparator Or Baseline | Pyrimidinone core (darapladib, rilapladib scaffold class) |
| Quantified Difference | No quantitative potency data available; scaffold divergence confirmed by structural analysis |
| Conditions | Structural comparison based on chemical structure disclosed in patent WO2016012917A1 Example 1 |
Why This Matters
Scaffold differentiation provides a scientific rationale for exploring this compound in assays where pyrimidinone-based inhibitors have shown limitations or in intellectual property-sensitive research programs requiring novel chemotypes.
- [1] WO2016012917A1. Example 1: Synthesis of (R)-3-((3,5-difluoro-4-((2-(trifluoromethyl)pyridin-4-yl)oxy)benzyl)oxy)-7,8,8a,9-tetrahydro-1H,6H-pyrrolo[1',2':3,4]imidazo[1,2-c]pyrimidin-1-one. View Source
